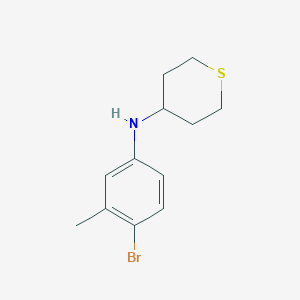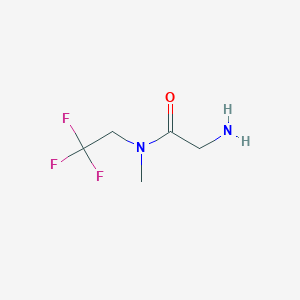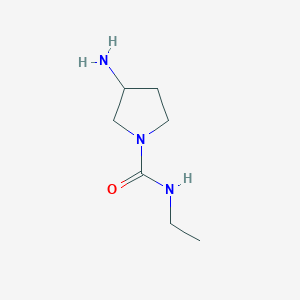![molecular formula C10H19N B13315427 7-Ethyl-1-azaspiro[3.5]nonane](/img/structure/B13315427.png)
7-Ethyl-1-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C10H19N. It is characterized by a unique spiro structure, where a nitrogen atom is incorporated into a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1-azaspiro[3.5]nonane typically involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure proceeds efficiently with yields up to 90% and high diastereoselectivity . The reaction conditions often include the use of specific solvents and temperature controls to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The nitrogen atom in the spiro structure allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of 7-Ethyl-1-azaspiro[35]nonane
Scientific Research Applications
7-Ethyl-1-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. This inhibition leads to increased levels of fatty acid amides, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: A similar compound with a spirocyclic structure but without the ethyl group.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different ring sizes and heteroatoms.
Uniqueness
7-Ethyl-1-azaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
7-ethyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C10H19N/c1-2-9-3-5-10(6-4-9)7-8-11-10/h9,11H,2-8H2,1H3 |
InChI Key |
VDZBJUJODBFWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13315359.png)
![2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13315365.png)
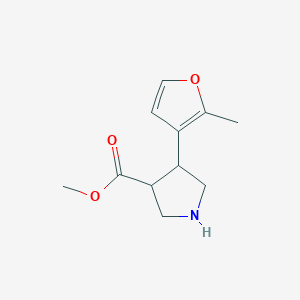


![1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13315392.png)
![5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13315400.png)
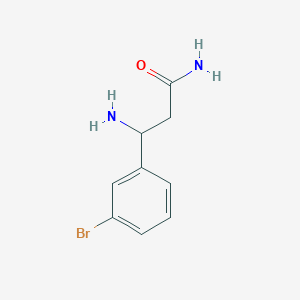
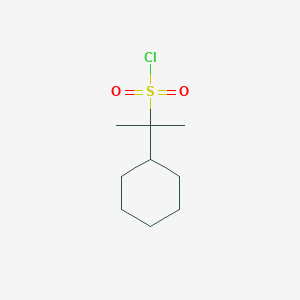
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B13315416.png)
